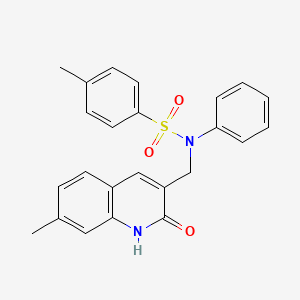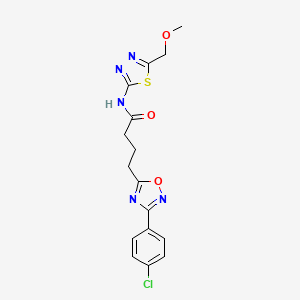![molecular formula C19H21ClN2O3S2 B7697822 2-[4-(diethylsulfamoyl)phenoxy]acetamide](/img/structure/B7697822.png)
2-[4-(diethylsulfamoyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(diethylsulfamoyl)phenoxy]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a sulfonamide derivative that has been shown to exhibit various biological activities, including anti-inflammatory and anticancer effects.
Mecanismo De Acción
The mechanism of action of 2-[4-(diethylsulfamoyl)phenoxy]acetamide is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting the activity of specific enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. Additionally, it has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. In vivo studies have also shown that it can inhibit tumor growth and reduce inflammation in animal models. Additionally, it has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-[4-(diethylsulfamoyl)phenoxy]acetamide in lab experiments is its high purity and stability. It has also been shown to exhibit low toxicity, making it suitable for use in animal studies. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-[4-(diethylsulfamoyl)phenoxy]acetamide. One area of interest is in the development of novel anticancer therapies. Studies have shown that this compound exhibits potent anticancer activity, and further research is needed to determine its efficacy in clinical trials. Additionally, future studies could also focus on the development of more soluble derivatives of this compound, which could improve its bioavailability and efficacy in vivo. Finally, studies could also investigate the potential of this compound in other scientific research fields, such as neurodegenerative diseases and autoimmune disorders.
Métodos De Síntesis
The synthesis of 2-[4-(diethylsulfamoyl)phenoxy]acetamide involves the reaction of 4-(diethylsulfamoyl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield this compound. This method has been reported to have a high yield and purity, making it suitable for large-scale synthesis.
Aplicaciones Científicas De Investigación
2-[4-(diethylsulfamoyl)phenoxy]acetamide has been studied for its potential applications in various scientific research fields. One of its most promising applications is in the field of cancer research. Studies have shown that this compound exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, it has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2-methylsulfanylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S2/c1-26-18-5-3-2-4-17(18)21-19(23)14-10-12-22(13-11-14)27(24,25)16-8-6-15(20)7-9-16/h2-9,14H,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXBPKUEWSSBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methylpropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697750.png)
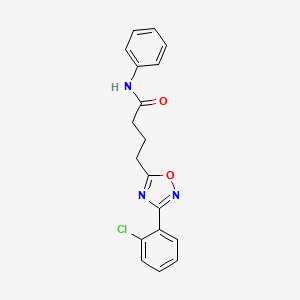

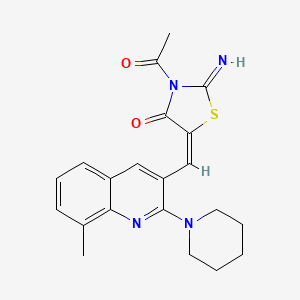
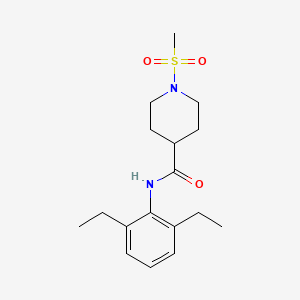

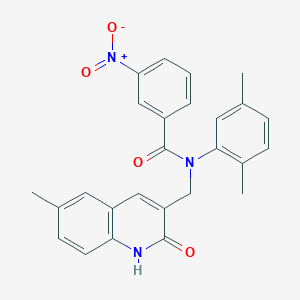
![2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide](/img/structure/B7697800.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697823.png)

